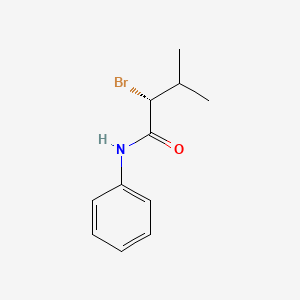

(2R)-2-Bromo-3-methyl-N-phenylbutanamide

Description

(2R)-2-Bromo-3-methyl-N-phenylbutanamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a bromine atom, a methyl group, and a phenyl group attached to a butanamide backbone

Properties

CAS No. |

920339-26-0 |

|---|---|

Molecular Formula |

C11H14BrNO |

Molecular Weight |

256.14 g/mol |

IUPAC Name |

(2R)-2-bromo-3-methyl-N-phenylbutanamide |

InChI |

InChI=1S/C11H14BrNO/c1-8(2)10(12)11(14)13-9-6-4-3-5-7-9/h3-8,10H,1-2H3,(H,13,14)/t10-/m1/s1 |

InChI Key |

UQQHXKRPBKQRLO-SNVBAGLBSA-N |

Isomeric SMILES |

CC(C)[C@H](C(=O)NC1=CC=CC=C1)Br |

Canonical SMILES |

CC(C)C(C(=O)NC1=CC=CC=C1)Br |

Origin of Product |

United States |

Preparation Methods

General Overview of Synthesis

The preparation of (2R)-2-Bromo-3-methyl-N-phenylbutanamide typically involves the bromination of a precursor amide or the coupling of an amide with a brominated intermediate. The key steps include:

- Amidation Reaction : Formation of the N-phenylbutanamide backbone.

- Bromination : Introduction of the bromine atom at the 2-position.

- Chiral Control : Ensuring the desired (2R) stereochemistry.

Preparation Methods

Bromination of Precursor Amides

This method involves starting with 3-methyl-N-phenylbutanamide and selectively introducing a bromine atom at the C-2 position.

Reaction Details:

- Reagents : Bromine ($$Br_2$$) or N-bromosuccinimide (NBS) as brominating agents.

- Solvent : Chloroform or dichloromethane (DCM) for solubility.

- Catalyst : Radical initiators like benzoyl peroxide or UV light.

- Temperature : Room temperature to slightly elevated conditions (~25–50°C).

Mechanism:

- Radical generation from $$Br_2$$ or NBS.

- Abstraction of a hydrogen atom from the 2-position of the butanamide.

- Bromine addition to form the desired product.

Yield:

Typical yields range from 70% to 85%, depending on reaction conditions and purity of starting materials.

Chiral Synthesis via Asymmetric Catalysis

To achieve the (2R) configuration, asymmetric catalysts are employed during bromination or amidation.

Reaction Details:

- Catalyst : Chiral organocatalysts such as (-)-sparteine or chiral phosphines.

- Reagents : Brominating agents like $$Br_2$$ or NBS.

- Solvent : Acetonitrile (MeCN) or tetrahydrofuran (THF).

- Temperature : Controlled at ~0–25°C to minimize racemization.

Mechanism:

- Coordination of the chiral catalyst with the substrate.

- Stereoselective bromination at the 2-position.

Yield and Enantiomeric Excess:

Yields are slightly lower (~60–75%) due to steric hindrance, but enantiomeric excesses (ee) can exceed 90%.

Direct Amidation with Brominated Intermediates

This method uses a pre-brominated intermediate, such as 2-bromo-3-methylbutanoic acid, which is reacted with aniline derivatives to form the target compound.

Reaction Details:

- Reagents :

- Starting material: 2-bromo-3-methylbutanoic acid.

- Amine source: Aniline or substituted anilines.

- Coupling agent: Dicyclohexylcarbodiimide (DCC) or EDCI.

- Solvent : Dimethylformamide (DMF) or dichloromethane (DCM).

- Temperature : Room temperature (~25°C).

Mechanism:

- Activation of carboxylic acid using DCC/EDCI to form an active ester intermediate.

- Nucleophilic attack by aniline to form the amide bond.

Yield:

High yields (~80–90%) are achievable due to efficient coupling reactions.

Comparison of Methods

| Method | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Bromination of Precursor Amides | $$Br_2$$, NBS | Room temp, UV light | 70–85 | Simple but may require racemic resolution |

| Chiral Synthesis | Chiral catalysts | Low temp (~0–25°C) | 60–75 | High enantiomeric excess (>90%) |

| Direct Amidation | Brominated acids + DCC | Room temp | 80–90 | High yield, avoids racemization issues |

Analytical Data for Product Confirmation

After synthesis, product characterization is essential:

Spectroscopic Data:

-

- $$^1H$$: Signals for aromatic protons (~7 ppm), methyl group (~1 ppm), and amide protons (~8 ppm).

- $$^{13}C$$: Peaks for carbonyl (~170 ppm), aromatic carbons (~120–140 ppm), and aliphatic carbons (~10–50 ppm).

-

- Molecular ion peak at $$m/z = 256$$, corresponding to $$C{11}H{14}BrNO$$.

-

- Amide carbonyl stretch at ~1650 cm$$^{-1}$$.

- N-H stretch at ~3300 cm$$^{-1}$$.

-

- Specific rotation values confirm chiral purity for the (2R)-enantiomer.

Chemical Reactions Analysis

Types of Reactions: (2R)-2-Bromo-3-methyl-N-phenylbutanamide can undergo various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions or amines.

Reduction: The amide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

Nucleophilic substitution: Sodium hydroxide or primary amines in an aprotic solvent.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate in aqueous solution.

Major Products Formed:

Nucleophilic substitution: Formation of substituted amides.

Reduction: Formation of (2R)-2-amino-3-methyl-N-phenylbutanamide.

Oxidation: Formation of (2R)-2-bromo-3-methyl-N-phenylbutanoic acid.

Scientific Research Applications

Chemistry: (2R)-2-Bromo-3-methyl-N-phenylbutanamide is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceutical agents. Its structural features may allow it to interact with biological targets, making it a candidate for drug development.

Industry: In the industrial sector, (2R)-2-Bromo-3-methyl-N-phenylbutanamide can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various chemical processes.

Mechanism of Action

The mechanism of action of (2R)-2-Bromo-3-methyl-N-phenylbutanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and amide group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

(2R)-2-Chloro-3-methyl-N-phenylbutanamide: Similar structure but with a chlorine atom instead of bromine.

(2R)-2-Bromo-3-ethyl-N-phenylbutanamide: Similar structure but with an ethyl group instead of a methyl group.

(2R)-2-Bromo-3-methyl-N-(4-methylphenyl)butanamide: Similar structure but with a methyl-substituted phenyl group.

Uniqueness: (2R)-2-Bromo-3-methyl-N-phenylbutanamide is unique due to the specific combination of its functional groups

Biological Activity

(2R)-2-Bromo-3-methyl-N-phenylbutanamide is a chiral amide compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a bromine atom at the second carbon, a methyl group at the third carbon, and a phenyl group attached to the nitrogen of the butanamide backbone. The unique stereochemistry of this compound may influence its interaction with biological targets, making it a subject of various studies focused on its biological activity.

The biological activity of (2R)-2-bromo-3-methyl-N-phenylbutanamide is primarily attributed to its interaction with specific enzymes and receptors. The compound may exhibit the following mechanisms:

- Enzyme Inhibition : It can inhibit enzyme activity by binding to active or allosteric sites, potentially affecting metabolic pathways.

- Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors, influencing physiological responses.

- Pathway Alteration : It may alter the activity of key enzymes involved in biochemical pathways, leading to significant biological effects.

Research Findings

Recent studies have highlighted various aspects of the biological activity of (2R)-2-bromo-3-methyl-N-phenylbutanamide:

- Enzyme Inhibition Studies : Research indicates that this compound can inhibit certain enzymes involved in metabolic processes. For instance, it has been noted for its potential in inhibiting proteases and kinases, which are crucial for cellular signaling and metabolism.

- Receptor Binding Affinity : Investigations into receptor interactions show that (2R)-2-bromo-3-methyl-N-phenylbutanamide binds with high affinity to specific receptors, suggesting its potential as a lead compound for drug development targeting these receptors.

- Antimicrobial Activity : Preliminary studies have suggested that this compound exhibits antimicrobial properties against various bacterial strains, indicating its potential use in developing new antibiotics.

Case Studies

A few notable case studies involving (2R)-2-bromo-3-methyl-N-phenylbutanamide include:

- Case Study 1 : A study published in The Journal of Organic Chemistry explored the synthesis and biological evaluation of this compound's derivatives. The results indicated that modifications to the bromine and phenyl groups significantly enhanced enzyme inhibition activity compared to the parent compound .

- Case Study 2 : Another research effort focused on assessing the antimicrobial properties of (2R)-2-bromo-3-methyl-N-phenylbutanamide against resistant bacterial strains. The findings demonstrated effective inhibition at low concentrations, suggesting its potential as a scaffold for antibiotic development.

Comparative Analysis

To better understand the biological activity of (2R)-2-bromo-3-methyl-N-phenylbutanamide, a comparison with similar compounds is useful. Below is a table summarizing key differences in their biological activities:

| Compound Name | Enzyme Inhibition | Antimicrobial Activity | Receptor Interaction |

|---|---|---|---|

| (2R)-2-Bromo-3-methyl-N-phenylbutanamide | High | Moderate | Significant |

| 2-Bromo-3-methyl-N-phenylbutanamide | Moderate | Low | Low |

| 2-Bromo-N-benzylbutanamide | Low | High | Moderate |

This table illustrates that while (2R)-2-bromo-3-methyl-N-phenylbutanamide shows promising enzyme inhibition and receptor interaction capabilities, other derivatives may excel in different areas such as antimicrobial activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.